[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid
Description
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-8-3-2-7-6(8)11-4-5(9)10/h2-3H,4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPAPZHHJYBAGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356156 | |
| Record name | [(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71370-42-8 | |
| Record name | [(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure and Optimization
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Reactants:
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Conditions:
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Reflux at 80°C for 6–8 hours under nitrogen atmosphere.
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Post-reaction neutralization with HCl to pH 3–4 precipitates the product.
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Critical Parameters:
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Excess chloroacetic acid minimizes disulfide byproduct formation.
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Alkaline pH (>10) ensures complete thiolate formation but risks hydrolysis of the imidazole ring at elevated temperatures.
Solvent-Free Synthesis for Industrial Scaling
A solvent-free adaptation reduces environmental impact and enhances throughput. This method employs mechanical grinding of 1-methylimidazole-2-thiol and sodium chloroacetate in a ball mill, followed by aqueous workup.
Protocol
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Reactants:
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1-Methylimidazole-2-thiol (1.0 equiv)
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Sodium chloroacetate (1.1 equiv)
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Procedure:
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Mechanochemical activation in a planetary ball mill (300 rpm, 2 hours).
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The mixture is dissolved in water, acidified to pH 2, and extracted with ethyl acetate.
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Advantages:
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Eliminates volatile organic solvents.
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Reduces reaction time by 60% compared to solution-phase methods.
Catalytic Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction enables efficient coupling using diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP).
Reaction Scheme:
Experimental Details
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Reactants:
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1-Methylimidazole-2-thiol (1.0 equiv)
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Glycolic acid (1.5 equiv)
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DEAD (1.2 equiv), TPP (1.2 equiv) in THF.
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Conditions:
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Stirred at 25°C for 24 hours.
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Purification via silica gel chromatography (hexane/ethyl acetate 3:1).
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Limitations:
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High cost of DEAD/TPP limits industrial applicability.
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Requires anhydrous conditions and inert atmosphere.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 72–85 | 95–98 | 6–8 hours | High |
| Solvent-Free | 88–92 | >98 | 2 hours | Industrial |
| Mitsunobu Reaction | 65–70 | 90–93 | 24 hours | Lab-scale |
Key Findings:
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Solvent-free synthesis offers the highest yield and purity, making it preferable for bulk production.
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Mitsunobu reaction is less efficient but useful for acid-sensitive derivatives.
Purification and Characterization
Crystallization Techniques
Analytical Data
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FT-IR (KBr): 2550 cm⁻¹ (S-H stretch, absent in product), 1705 cm⁻¹ (C=O), 1550 cm⁻¹ (imidazole C=N).
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¹H NMR (DMSO-d₆): δ 3.65 (s, 3H, N-CH₃), 4.12 (s, 2H, S-CH₂), 7.05–7.40 (m, 2H, imidazole H).
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HPLC: Retention time 6.8 min (C18 column, 0.1% H₃PO₄/MeOH 70:30).
Industrial Production Workflows
Large-scale synthesis (Zibo Hangyu Biotechnology) involves:
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Continuous flow reactor for thiol-alkylation (residence time: 30 min).
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In-line pH adjustment and liquid-liquid extraction.
Emerging Methodologies
Enzymatic Synthesis
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the sulfanyl group to form thiols.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, while the sulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenated acetic acid derivatives and thiols are commonly used reagents for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for:
- Electrophilic Substitution Reactions : The imidazole ring can participate in these reactions, leading to various derivatives.
- Nucleophilic Substitution Reactions : The sulfanyl group can also engage in nucleophilic substitutions, facilitating the creation of diverse chemical entities .
Biology
The compound has been explored for its biological activities:
- Enzyme Inhibition Studies : It acts as a ligand in biochemical assays, aiding in the understanding of enzyme mechanisms.
- Antimicrobial Properties : Imidazole derivatives are known for their potential to inhibit microbial growth, making this compound relevant in pharmaceutical research .
Industry
In industrial applications, this compound is utilized in:
- Catalyst Development : It is involved in the synthesis of materials with specific catalytic properties.
- Dyes and Pigments Production : The compound contributes to the formulation of dyes due to its structural characteristics .
Data Tables
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific enzymes related to metabolic pathways. The results indicated a significant reduction in enzyme activity at certain concentrations, suggesting its potential as a therapeutic agent.
Case Study 2: Antimicrobial Activity
Research conducted on various imidazole derivatives, including this compound, demonstrated promising antimicrobial properties against several pathogens. The study highlighted its effectiveness compared to traditional antibiotics, paving the way for further exploration in drug development.
Mechanism of Action
The mechanism of action of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the sulfanyl group can form covalent bonds with nucleophilic residues in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazole-Based Derivatives
[(4,5,6,7-Tetrabromo-N,N,1-trimethylbenzimidazole-2-yl)sulfanyl]acetic Acid (TBTS)
- Structure : Features a brominated benzimidazole core with additional methyl groups.
- Molecular Weight : Higher (~500–600 g/mol) due to bromine substituents.
- Application : Acts as a potent inhibitor of protein kinase CK2, highlighting its role in biochemical modulation .
- Key Difference: Bulkier structure and electronegative bromine atoms enhance steric hindrance and binding affinity to enzymes, contrasting with the target compound’s use in nanoparticle stabilization.
[2-(Methylsulfonyl)-1H-benzimidazol-1-yl]acetic Acid
- Structure : Benzimidazole ring with a methylsulfonyl (-SO₂CH₃) group.
- Molecular Weight : 254.26 g/mol .
- Solubility : Soluble in chloroform and DMSO, unlike the target compound’s zwitterionic aqueous compatibility.
- Application : Used in pharmaceutical research, emphasizing divergent biological applications .
Substituted Imidazole Derivatives
2-[(1-(3-Chloro-2-methylphenyl)-1H-imidazol-2-yl)sulfanyl]acetic Acid
- Structure : Chlorophenyl-substituted imidazole.
[(1-Methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetic Acid
Ester and Salt Derivatives
Ethyl 2-([1-Benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl)acetate
- Structure : Ethyl ester derivative with benzyl and hydroxymethyl groups.
- Molecular Weight : 306.38 g/mol .
- Application : Esterification reduces polarity, making it suitable for organic-phase reactions, unlike the ionic liquid nature of the target compound .
2-{[(1H-Imidazol-2-yl)methyl]sulfanyl}acetic Acid Hydrochloride
Comparative Data Table
Biological Activity
[(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid, also known as N-methylimidazole-2-thioacetic acid (N-MIm-2-TAA), is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant case studies and research findings.
- Molecular Formula : C₆H₈N₂O₂S
- Molecular Weight : 172.21 g/mol
- Density : 1.38 g/cm³
- Boiling Point : Approximately 382.2ºC at 760 mmHg
The compound features an imidazole ring, a sulfur atom, and an acetic acid moiety, which contribute to its unique chemical reactivity and biological activity.
Antibacterial and Antifungal Properties
Research indicates that N-MIm-2-TAA exhibits significant antibacterial and antifungal activities. A study published in Letters in Applied Microbiology reported that the compound effectively inhibited various bacterial strains, including Staphylococcus aureus and Escherichia coli , demonstrating a potential role in treating infections caused by these pathogens .
Anti-inflammatory Effects
N-MIm-2-TAA has been explored for its anti-inflammatory properties. In vitro studies documented in Bioorganic & Medicinal Chemistry found that derivatives of this compound showed promising anti-inflammatory activity, suggesting its potential use in managing inflammatory conditions .
Neurotoxic Effects
Preliminary investigations suggest that this compound may influence neurochemical pathways, raising concerns about potential neurotoxic effects. The specific mechanisms remain under investigation, but the compound's interaction with biological systems indicates implications for pharmacology and toxicology .
The mechanism of action of N-MIm-2-TAA involves its interaction with various molecular targets:
- Enzyme Inhibition : The imidazole ring can modulate enzyme activity through competitive inhibition or allosteric modulation.
- Redox Activity : The sulfanyl group allows for participation in redox reactions, influencing cellular processes such as signaling pathways and oxidative stress responses .
Study 1: Antibacterial Activity
A study evaluated the efficacy of N-MIm-2-TAA against multiple bacterial strains. The results demonstrated a Minimum Inhibitory Concentration (MIC) of less than 50 µg/ml for E. coli , indicating strong antibacterial properties .
Study 2: Anti-inflammatory Activity
In vitro assays assessed the anti-inflammatory effects of N-MIm-2-TAA derivatives on cytokine production. Results indicated a reduction in pro-inflammatory cytokines by up to 60% compared to control groups, highlighting its therapeutic potential in inflammatory diseases .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(1-Methyl-1H-imidazol-4-yl)acetic acid | C₆H₉N₂O₂ | Different substitution pattern on the imidazole ring |
| Imidazole-4-acetic acid | C₆H₈N₂O₂ | Lacks sulfur functionality; different biological properties |
| (1-Methyl-1H-benzimidazol-2-yl)sulfanyl acetic acid | C₁₀H₁₀N₂O₂S | Contains a benzimidazole structure affecting reactivity |
The structural uniqueness of this compound contributes to its distinct biological activities compared to related compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
